4,5-Benzimidazolediol, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Benzimidazolediol, 2-methyl- is a heterocyclic aromatic compound that features a six-membered benzene ring fused to a five-membered imidazole ring. This compound is part of the benzimidazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of hydroxyl groups at positions 4 and 5, along with a methyl group at position 2, imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Benzimidazolediol, 2-methyl- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate, followed by cyclization to form the benzimidazole core . Another approach involves the use of ortho-phenylenediamines with benzaldehydes in the presence of an oxidizing agent like sodium metabisulfite .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as nickel or copper in the cyclization reactions can significantly improve the reaction rates and product yields . Additionally, continuous flow reactors and microwave-assisted synthesis are emerging as efficient methods for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Benzimidazolediol, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone-like structures.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Benzimidazolediol, 2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 4,5-Benzimidazolediol, 2-methyl- involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, thereby affecting metabolic pathways. The compound’s ability to intercalate with DNA and RNA makes it a potential candidate for anticancer and antiviral therapies . The presence of hydroxyl groups allows for hydrogen bonding interactions, which can enhance its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: The parent compound, lacking the hydroxyl and methyl groups.
2-Methylbenzimidazole: Similar structure but without the hydroxyl groups.
4,5-Dihydroxybenzimidazole: Lacks the methyl group at position 2.
Uniqueness: 4,5-Benzimidazolediol, 2-methyl- is unique due to the presence of both hydroxyl groups and a methyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its solubility, stability, and ability to form hydrogen bonds, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C8H8N2O2 |
---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2-methyl-1H-benzimidazole-4,5-diol |
InChI |
InChI=1S/C8H8N2O2/c1-4-9-5-2-3-6(11)8(12)7(5)10-4/h2-3,11-12H,1H3,(H,9,10) |
InChI-Schlüssel |
GXFRFJURPHUASB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C=CC(=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.